3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with chlorine, methyl, and trifluoromethyl groups. Its molecular formula is C7H5ClF3N, and it has a molecular weight of 195.57 g/mol. The compound is notable for its unique structural features that contribute to its chemical reactivity and biological activity. It is often represented in chemical databases with the CAS number 22123-14-4 and the InChI Key SXLBWNSGCIEART-UHFFFAOYSA-N .
This compound exhibits significant biological activity, particularly as an antibacterial agent. Studies have shown that it has activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant bacterial infections . Furthermore, it has been implicated in various chemical genetic studies that explore its mechanism of action and therapeutic potential.
The synthesis of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine typically involves several steps:
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine has various applications across different fields:
Interaction studies have revealed that 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine can influence various biological pathways. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2, which plays a critical role in drug metabolism . This interaction suggests that the compound could affect the pharmacokinetics of co-administered drugs.
Several compounds share structural similarities with 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | Chlorine and trifluoromethyl substitutions | Primarily used in agricultural applications |
3-Chloro-5-(trifluoromethyl)pyridine | Similar trifluoromethyl group | Exhibits different antibacterial properties |
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine | Contains piperazine moiety | Potentially broader spectrum of biological activity |
The uniqueness of 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine lies in its specific combination of substituents on the pyridazine ring, which enhances its reactivity and biological profile compared to other similar compounds.
Irritant